N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The unique structure of 1,2,3-triazoles, which includes three nitrogen atoms in a five-membered ring, imparts significant chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the use of “click chemistry,” a popular and efficient method for constructing 1,2,3-triazole rings . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: It is being investigated for its anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of carbonic anhydrase-II by binding to its active site . This interaction disrupts the enzyme’s function, leading to potential therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
Benzotriazole: A triazole derivative used in corrosion inhibition and other industrial applications.
3-Amino-1,2,4-triazole: Known for its use as a herbicide and in biochemical research.
Uniqueness: N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl and carboxamide groups contribute to its stability and potential as a therapeutic agent .
Properties
Molecular Formula |
C8H12N4O |
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Molecular Weight |
180.21 g/mol |
IUPAC Name |
N-cyclobutyl-1-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-12-5-7(10-11-12)8(13)9-6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,13) |
InChI Key |
IMKIJPLYTDOBHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CCC2 |
Origin of Product |
United States |
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